molecular formula C23H25NO B1675914 Mahanimbine CAS No. 21104-28-9

Mahanimbine

Cat. No. B1675914
CAS RN: 21104-28-9
M. Wt: 331.4 g/mol
InChI Key: HTNVFUBCWIYPJN-UHFFFAOYSA-N
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Description

Mahanimbine is a carbazole alkaloid . It has been identified and isolated from several members of the Rutaceae family . Alkaloids such as mahanimbine have been demonstrated to suppress the growth and progression of cancer cells .


Synthesis Analysis

Mahanimbine, a prenylated carbazole alkaloid, was isolated from the stems of Murraya koenigii . A divergent synthesis was developed by the Vilsmeier–Haack reaction, which involves unusual oxidative cyclization and transformation to several distinct tetracyclic carbazole natural products .


Molecular Structure Analysis

Mahanimbine undergoes rearrangements under thermal, photolytic, or acidic conditions and is transformed into diverse structural motifs . Most of its derivatives have also been reported as natural products with distinct biological activities .


Chemical Reactions Analysis

Mahanimbine undergoes the Vilsmeier–Haack reaction, which involves unusual oxidative cyclization and transformation to several distinct tetracyclic carbazole natural products . It also undergoes rearrangements under thermal, photolytic, or acidic conditions .


Physical And Chemical Properties Analysis

Mahanimbine has a molecular formula of C23H25NO and an average mass of 331.451 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 502.6±39.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Antidiabetic and Hypolipidemic Effects

Mahanimbine has demonstrated significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rats. Its administration led to a reduction in elevated fasting blood sugar, triglycerides, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) levels, while increasing high-density lipoprotein (HDL) levels. Additionally, mahanimbine exhibited appreciable alpha-amylase inhibitory effect, suggesting its beneficial role in managing diabetes associated with abnormal lipid profiles and related cardiovascular complications (B. Dineshkumar, A. Mitra, M. Mahadevappa, 2010).

Neuroprotective Effects

Research on the neuroprotective potential of mahanimbine against memory impairment and neuroinflammation highlighted its efficacy in enhancing memory in mice models. Pre-treatment with mahanimbine improved central cholinergic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase, attenuated amyloid-beta levels, and significantly inhibited pro-inflammatory cytokines. These findings support the neuroprotective potential of mahanimbine against conditions like Alzheimer's disease (Nur Syamimi Mohd Azahan et al., 2020).

Anticancer Activity

Mahanimbine has been evaluated for its anticancer activity across various cell lines. It has shown to induce apoptosis in human breast cancer cells (MCF-7) through mitochondria-mediated pathways and anti-angiogenesis. This indicates mahanimbine's potential as a therapeutic compound against breast cancer by acting as an apoptosis inducer and anti-invasive agent (Y. Hobani, 2022). Furthermore, it exhibited anticancer effects in human bladder cancer cells by inducing G0/G1 cell cycle arrest, apoptosis, and modulation of autophagy, highlighting its potential to be developed as an anticancer agent (H. Xie et al., 2020).

Acetylcholinesterase Inhibitory Potential

Mahanimbine has shown significant acetylcholinesterase inhibitory activity, indicating its potential use in treating neurological disorders such as Alzheimer's disease. Its inhibitory activity against acetylcholinesterase suggests a mechanism for enhancing cholinergic transmission, which is crucial for memory and cognition (N. S. Kumar et al., 2010).

Mechanism of Action

Target of Action

Mahanimbine, a carbazole alkaloid, has been identified to target multiple pathways in the human body. It has been found to interact with AKT/mTOR and STAT3 pathways in pancreatic cancer cells . It also interacts with leptin , a hormone that regulates energy balance by inhibiting hunger .

Mode of Action

Mahanimbine exhibits its anticancer effects by inducing cell cycle arrest and apoptosis . It also inhibits the proliferation of cancer cells by activating reactive oxygen species–dependent intrinsic apoptotic pathways . In the context of obesity, it is proposed that Mahanimbine combines with leptin and induces leptin to promote the association of leptin to the brain receptors .

Biochemical Pathways

Mahanimbine affects several biochemical pathways. It has been found to suppress the growth of non-small lung cancer A549 cells substantially by activating reactive oxygen species–dependent intrinsic apoptotic pathways . It also reduces oxidative stress through nuclear factor erythroid-2-related factor 2 (Nrf2)-dependent induction of antioxidant enzymes .

Pharmacokinetics

It is known that mahanimbine is an orally active compound

Result of Action

Mahanimbine has shown promising results in the treatment of various conditions. It has been found to suppress the proliferation of lung cancer A549 cells and pancreatic cancer cells . It also improves age-related memory deficits in mice .

Action Environment

The action of Mahanimbine can be influenced by environmental factors. For instance, it has been observed that the leptin level increases correspondingly with an increase in fat mass . Therefore, factors such as diet and lifestyle could potentially influence the action, efficacy, and stability of Mahanimbine.

Safety and Hazards

Mahanimbine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Mahanimbine has shown potential as an anti-cancer therapeutic option for the treatment and management of lung cancer . Further studies are needed to explore its potential in other types of cancer and diseases.

properties

IUPAC Name

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNVFUBCWIYPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035072
Record name Mahanimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Mahanimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Mahanimbine

CAS RN

21104-28-9
Record name Mahanimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mahanimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Mahanimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94 - 95 °C
Record name (+)-Mahanimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Phytochemistry: Isolation and structure of pyranocarbazole alkaloid—grinimbine, mp.176°. Isolation and synthesis of murrayanine (3-formyl-1-methoxycarbazole), mp. 168°, from bark.New alkaloids—mahanimbine , mp. 94°, koenimbine, mp. 194° and koenigicine , mp. 224°—from fruits and leaves. A carbazole carboxylic acid—mukoeic acid, mp. 242°—from stem bark. Curryangine and curryanine isolated and structure of former proposed. Cyclomahanimbine and mahanimbidine isolated from leaves and their structures proposed. Girinimbine, mahanimbine and isomahanimbine isolated from leaves and roots. Structure of murrayacine isolated from leaves and roots confirmed by synthesis. Structures of mahanine, koenine, koenigine, koenidine and koenimbine isolated from leaves. Mahanimbicine and bicyclomahanimbicine isolated. Scopolin isolated from leave. Synthesis of (±)O-methylmahanine. A new carbazole—murrayacinine isolated from stern bark and its structure determined. Structure of murrayazolidine isolated from stem bark, confirmed by synthesis. Structure of curryanine (murrayazolidine) and curryagine (murrayazoline, mahanimbidine) established by synthesis. A new carbazole alkaloid—mukonine isolated and its structure established. Mukonidine isolated and characterized as 2-hydroxy-3-carbomethoxycarbazole. Structure of mahanimboline elucidated. Mahanimbinol isolated from stem wood and its structure determined. Synthesis of murrayacinine. Synthesis of koenigicinc. Structure of new hexacyclic carbazole alkaloid—isomurrayazoline elucidated. Two new carbazole alkaloids—mukoline and mukolidine isolated and their structure determined. Isolation and structure of muconicine from leaves. Mukonal isolated from stem bark and its structure determined. Stem bark afforded 3-(1,1-dimethylallyl) xanthyletin. Koenoline isolated from root bark and its structure elucidated as 1-methoxy-3-hydroxy-methylcarbazole and confirmed by synthesis. Isolation of 2-methoxy-3-methylcarbazole from seeds and its structure elucidation. Another carbazole alkaloid—2-hydroxy-3-methylcarbazole—isolated from roots. Isolation of mahanine from leaves and its 13C-NMR studied. Isolation of a carbazole alkaloid—murrayazolinol from stem bark and its structure determination. Total synthesis of mukonine, murrayanine dnd koenoline. Total seed lipids (4.4%) contained neutral lipids (85.4%), glycolipids (5.1) and phospholipids (9.5%) neutral lipids consisted of triacylglycerols (73.9), free fatty acids (10.2%) and small amount of diacylglycerols, monoacylglycerols and sterols; glycolipids contained steryl glucoside and acylated steryl glucoside; the phospholipids consisted of phosphatidylethanolamine, phosphatidylcholine, lysophosphatidylethanolamine and lysophosphatidylcholine. Isolation of two new carbazole alkaloids—isomahanine and murrayanol from fruits and their characterization by X-ray analysis; in addition, mahanimbine, murrayazolidine, girinimbine, koenimbine and mahanine isolated.
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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